molecular formula C32H24CoN16 B13687182 Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine

Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine

Cat. No.: B13687182
M. Wt: 691.6 g/mol
InChI Key: UYWPOCCECUUMKY-UHFFFAOYSA-N
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Description

Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine: is a coordination compound that belongs to the phthalocyanine family. This compound is characterized by its deep blue-green color and its complex structure, which includes a central cobalt ion surrounded by a phthalocyanine ring substituted with amino groups at specific positions. The molecular formula of this compound is C32H24CoN16 , and it has a molecular weight of 691.59 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine typically involves the reaction of cobalt salts with phthalocyanine precursors under controlled conditions. One common method is the cyclotetramerization of phthalonitrile derivatives in the presence of a cobalt salt, such as cobalt(II) chloride, and a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures (around 150-200°C) for several hours to ensure complete formation of the phthalocyanine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or chromatography techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cobalt(III) complexes, while substitution reactions can produce a variety of functionalized phthalocyanine derivatives .

Scientific Research Applications

Chemistry: Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is widely used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique electronic properties make it an excellent candidate for catalysis .

Biology and Medicine: In biological research, this compound is studied for its potential as a photosensitizer in photodynamic therapy (PDT) for cancer treatment. Its ability to generate reactive oxygen species upon light irradiation makes it effective in targeting cancer cells .

Industry: In industrial applications, this compound is used in the production of dyes and pigments due to its intense color and stability. It is also employed in the development of sensors and electronic devices .

Mechanism of Action

The mechanism by which Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine exerts its effects is primarily through its ability to interact with molecular oxygen and generate reactive oxygen species (ROS). In photodynamic therapy, for example, the compound absorbs light and transfers energy to molecular oxygen, producing singlet oxygen and other ROS that can damage cellular components and induce cell death .

Comparison with Similar Compounds

Uniqueness: Cobalt(II) 2,3,9,10,16,17,23,24-Octakis(amino)phthalocyanine is unique due to the presence of amino groups, which enhance its solubility and reactivity. These substitutions also allow for further functionalization, making it a versatile compound for various applications .

Properties

Molecular Formula

C32H24CoN16

Molecular Weight

691.6 g/mol

IUPAC Name

cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-6,7,15,16,24,25,33,34-octamine

InChI

InChI=1S/C32H24N16.Co/c33-17-1-9-10(2-18(17)34)26-41-25(9)45-27-11-3-19(35)20(36)4-12(11)29(42-27)47-31-15-7-23(39)24(40)8-16(15)32(44-31)48-30-14-6-22(38)21(37)5-13(14)28(43-30)46-26;/h1-8H,33-40H2;/q-2;+2

InChI Key

UYWPOCCECUUMKY-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=CC(=C1N)N)C3=NC4=NC(=NC5=C6C=C(C(=CC6=C([N-]5)N=C7C8=CC(=C(C=C8C(=N7)N=C2[N-]3)N)N)N)N)C9=CC(=C(C=C94)N)N.[Co+2]

Origin of Product

United States

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